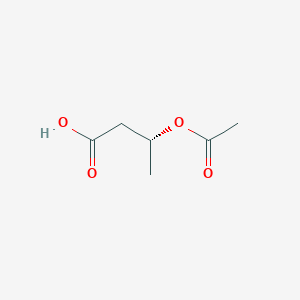![molecular formula C13H13N2O+ B14645031 1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- is a compound belonging to the class of pyridinium salts. These salts are known for their structural diversity and presence in various natural products and bioactive pharmaceuticals . This particular compound features a pyridinium core substituted with a hydroxyimino group and a phenylmethyl group, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with benzyl chloride to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: These compounds can be reduced to their corresponding dihydropyridines using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium cation acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Dihydropyridines.
Substitution: Substituted pyridinium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenylmethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .
Comparación Con Compuestos Similares
Pyridine: The parent compound, known for its basicity and use as a solvent and reagent in organic synthesis.
Pyridinium Chlorochromate: A well-known oxidizing agent used in organic chemistry.
Nicotinamide Adenine Dinucleotide: A biologically important pyridinium compound involved in redox reactions.
Uniqueness: Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyimino group and a phenylmethyl group makes it versatile for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13N2O+ |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-10H,11H2/p+1 |
Clave InChI |
XUFIVYXNMKNXSC-UHFFFAOYSA-O |
SMILES isomérico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
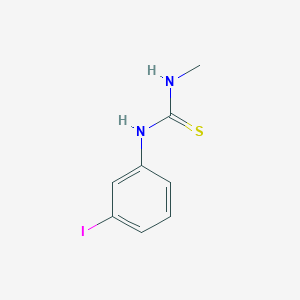
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
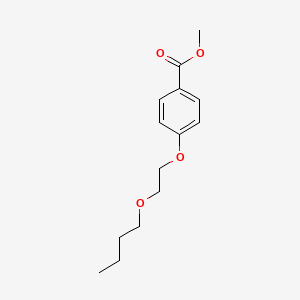
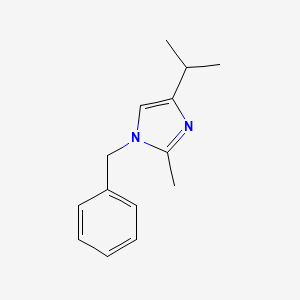
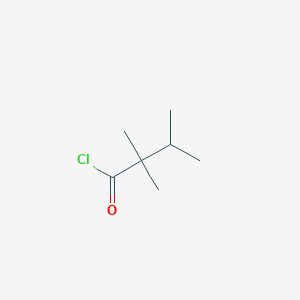
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
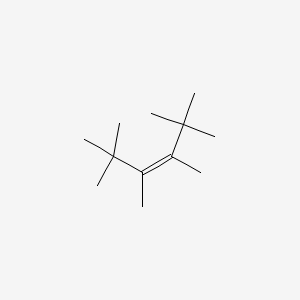
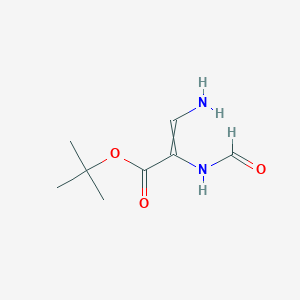
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
